molecular formula C17H34N2Sn B1367266 1,2-Dimethyl-5-(tributylstannyl)imidazole CAS No. 86051-75-4

1,2-Dimethyl-5-(tributylstannyl)imidazole

Cat. No.: B1367266
CAS No.: 86051-75-4
M. Wt: 385.2 g/mol
InChI Key: CWAPIHCLJCNFTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-(tributylstannyl)imidazole typically involves the stannylation of imidazole derivatives. One common method includes the reaction of 1,2-dimethylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(tributylstannyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazoles, while coupling reactions can produce complex organic molecules with extended conjugation or new functional groups .

Scientific Research Applications

1,2-Dimethyl-5-(tributylstannyl)imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(tributylstannyl)imidazole involves its interaction with various molecular targets and pathways. The tributyltin group can facilitate the formation of new bonds through coupling reactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-(tributylstannyl)imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

IUPAC Name

tributyl-(2,3-dimethylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPIHCLJCNFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511374
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86051-75-4
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following a similar procedure to previous example using 5-bromo-1,2-dimethyl-1H-imidazole and tributylchlorostannane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tributylchlorostannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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